6-Bromopyridine-3-sulfonyl fluoride CAS number and identifiers
This guide details the chemical identity, synthesis, and application of 6-Bromopyridine-3-sulfonyl fluoride , a specialized heteroaromatic SuFEx (Sulfur-Fluoride Exchange) hub used in medicinal chemistry and covalent dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of 6-Bromopyridine-3-sulfonyl fluoride , a specialized heteroaromatic SuFEx (Sulfur-Fluoride Exchange) hub used in medicinal chemistry and covalent drug discovery.
Chemical Identity & Identifiers
6-Bromopyridine-3-sulfonyl fluoride is a bifunctional heteroaromatic building block featuring two distinct electrophilic sites: a sulfonyl fluoride (
) group and a bromo () substituent. This dual functionality makes it a "SuFEx Hub," allowing orthogonal functionalization—the bromo group participates in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the sulfonyl fluoride serves as a latent electrophile for "click" chemistry or covalent protein modification.
Identifier
Value
CAS Number
1781026-84-3
IUPAC Name
6-Bromopyridine-3-sulfonyl fluoride
Alternative Names
2-Bromo-5-pyridinesulfonyl fluoride (based on IUPAC locant priority)
White to off-white solid (typically) or viscous oil depending on purity.
Synthesis & Manufacturing
The synthesis of 6-Bromopyridine-3-sulfonyl fluoride typically proceeds via the Sharpless-style fluoride exchange from the corresponding sulfonyl chloride. This method is preferred for its high yield and operational simplicity, avoiding the hydrolysis issues common with other fluorination techniques.
Core Synthetic Pathway
The precursor, 6-bromopyridine-3-sulfonyl chloride (CAS 912934-77-1), is treated with a bifluoride source to effect the Cl
F exchange.
Reagents:
Precursor: 6-Bromopyridine-3-sulfonyl chloride
Fluorinating Agent: Potassium Bifluoride (
) or Potassium Fluoride () with 18-Crown-6.
Solvent: Acetonitrile (
) and Water ().
Protocol (Standard Scale):
Dissolution: Dissolve 6-bromopyridine-3-sulfonyl chloride (1.0 eq) in a mixture of MeCN/
(1:1 v/v).
Fluorination: Add saturated aqueous
(2.0–3.0 eq). The bifluoride anion () acts as a potent nucleophile at the sulfur center while the proton buffers the leaving chloride.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (sulfonyl fluorides are stable on silica).
Workup: Extract with Ethyl Acetate (
). Wash organic layer with brine. Dry over .
Purification: Concentrate in vacuo. The product is often pure enough for use; if necessary, purify via flash column chromatography (Hexanes/EtOAc).
Synthetic Workflow Diagram
Caption: Conversion of sulfonyl chloride to sulfonyl fluoride via bifluoride exchange.
Applications: SuFEx & Drug Discovery
6-Bromopyridine-3-sulfonyl fluoride is a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and Chemical Biology . Its utility stems from the unique stability-reactivity profile of the sulfonyl fluoride bond (the SuFEx mechanism).
Mechanism: Sulfur-Fluoride Exchange (SuFEx)
Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis under physiological conditions.[1] They remain inert until activated by a specific local environment (e.g., a protein pocket) or a catalyst (e.g.,
or silyl ethers), at which point they undergo rapid substitution with nucleophiles (Tyrosine phenols, Lysine amines).
Orthogonal Reactivity: The 6-bromo position allows the molecule to be attached to a larger drug scaffold before the SuFEx warhead is engaged, or vice versa.
Covalent Probes: Used to map "ligandable" tyrosines on protein surfaces. The pyridine nitrogen can also participate in H-bonding, directing the warhead.
Reactivity Logic Diagram
Caption: The SuFEx activation cycle and orthogonal functionalization of the bromo-pyridine scaffold.
Handling & Safety Protocols
While sulfonyl fluorides are more stable than chlorides, they are still electrophilic alkylating/acylating agents and must be handled with care.
Hazard Class
Description
Precaution
Skin Corrosion/Irritation
Category 1B (Causes severe skin burns)
Wear nitrile gloves (double gloving recommended) and lab coat.
Eye Damage
Category 1 (Causes serious eye damage)
Use chemical splash goggles. Face shield if handling >1g.
Reactivity
Reacts with strong nucleophiles/bases.
Store away from amines and strong bases. Moisture stable but store in desiccator.
Storage:
Store at 2–8°C (Refrigerator).
Keep container tightly sealed under inert gas (Argon/Nitrogen) for long-term stability, although it is relatively air-stable compared to chlorides.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society, 140(42), 13604–13608. Link
Willis, M. C., et al. (2017).[1] "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science, 8, 3231-3235. Link
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1279-1284. Link
ChemScene. (2024). "Product Data: 6-Bromopyridine-3-sulfonyl fluoride (CAS 1781026-84-3)." Link
Technical Guide: Medicinal Chemistry Applications of 6-Bromopyridine-3-sulfonyl Fluoride
Executive Summary 6-Bromopyridine-3-sulfonyl fluoride (CAS: 216394-06-8) represents a high-value "linchpin" scaffold in modern medicinal chemistry. It bridges the gap between traditional cross-coupling methodologies and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromopyridine-3-sulfonyl fluoride (CAS: 216394-06-8) represents a high-value "linchpin" scaffold in modern medicinal chemistry. It bridges the gap between traditional cross-coupling methodologies and the emerging field of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike its phenyl analogs, the pyridine core offers enhanced water solubility and distinct electronic properties that modulate the reactivity of the sulfonyl fluoride warhead. This guide details the molecule's utility as a bifunctional building block for covalent inhibitor design, fragment-based drug discovery (FBDD), and proteolysis-targeting chimera (PROTAC) synthesis.
Chemical Architecture & Properties
The Bifunctional Advantage
The molecule is defined by two orthogonal reactive centers on a pyridine scaffold:
C-3 Sulfonyl Fluoride (
): A latent electrophile.[2] It is thermodynamically stable (resistant to hydrolysis and reduction) but reacts exclusively with nucleophiles (phenols, amines, active site residues) under specific activation conditions.
C-6 Bromide (
): A classic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diversity elements or recognition motifs.
Pyridine vs. Benzene Core
Replacing the benzene ring (as in 4-bromobenzenesulfonyl fluoride) with pyridine introduces critical physicochemical changes:
Electronic Activation: The electron-deficient pyridine ring (acting as an electron-withdrawing group) increases the electrophilicity of the sulfur center, potentially accelerating SuFEx rates compared to phenyl analogs.
Solubility: The pyridine nitrogen reduces lipophilicity (LogP), improving the aqueous solubility of the final drug candidate—a critical parameter in covalent probe design.
Property
6-Bromopyridine-3-sulfonyl fluoride
4-Bromobenzenesulfonyl fluoride (Analog)
Impact
Core
Heteroaromatic (Pyridine)
Aromatic (Benzene)
Pyridine improves solubility.
Electrophilicity
High (Inductive effect of N)
Moderate
Pyridine variant is more reactive toward nucleophiles.
Stability
High (SuFEx latent)
High (SuFEx latent)
Both resist hydrolysis at neutral pH.
Metabolic Liability
Potential N-oxidation
P450 hydroxylation
Pyridine N offers distinct metabolic soft spots.
The SuFEx Mechanism: "Click" Chemistry for Proteins
The sulfonyl fluoride group acts as a "sleeping beauty" warhead. It does not react with "soft" nucleophiles (like thiols in glutathione) or water, which grants it high metabolic stability. However, it reacts rapidly with "hard" nucleophiles or within the confined environment of a protein active site.
Mechanism of Action
The reaction proceeds via a substitution at the hexavalent sulfur center. It is often driven by:
Silicon Activation: Silyl ethers (R-OTMS) react with
catalyzed by fluoride or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Protein Environment: Specific amino acid side chains (Tyrosine-OH, Lysine-NH2, Serine-OH, Histidine) attack the sulfur, ejecting fluoride.
Figure 1: The SuFEx reaction mechanism. The sulfonyl fluoride acts as an electrophilic trap for nucleophilic amino acid residues, forming a stable covalent bond.
Orthogonal Synthetic Workflows
The primary value of 6-Bromopyridine-3-sulfonyl fluoride is its compatibility with palladium catalysis. The S-F bond is remarkably inert to Pd(0)/Pd(II) cycles, allowing researchers to perform cross-coupling before engaging the sulfonyl fluoride.
Workflow A: Late-Stage Warhead Installation
Used when the sulfonyl fluoride is the desired "warhead" for a covalent drug.
Suzuki Coupling: React the C-6 Bromide with an aryl boronic acid to build the recognition scaffold.
Target Engagement: The intact
group is then available to react with the protein target.
Workflow B: SuFEx-First Library Generation
Used to create diverse libraries of sulfonates or sulfonamides.
SuFEx Reaction: React the
with a library of phenols or amines.
Suzuki Coupling: Use the C-6 Bromide to attach a common core scaffold.
Figure 2: Orthogonal synthetic pathways. The stability of the S-F bond allows for flexible sequencing of reactions.
While cysteines are the traditional targets for covalent drugs (using acrylamides), sulfonyl fluorides expand the scope to Tyrosine, Lysine, and Histidine .
Application: Use 6-Bromopyridine-3-sulfonyl fluoride to synthesize probes that target non-catalytic tyrosines in kinases or GTPases (e.g., K-Ras, RalB).
Advantage: The pyridine core can form specific hydrogen bonds in the active site, positioning the
warhead in the precise geometry required for the reaction (proximity-induced reactivity).
PROTAC Linker Chemistry
The molecule serves as a rigid, heteroaromatic connector in Proteolysis Targeting Chimeras (PROTACs).
Strategy: The bromide end is coupled to the E3 ligase ligand (e.g., Cereblon binder), while the sulfonyl fluoride is reacted with a linker ending in a phenol or amine.
Benefit: The sulfonamide/sulfonate linkage formed is metabolically stable and introduces a polar pyridine group that can improve the physicochemical profile of the large PROTAC molecule.
18F-Radiolabeling Precursors
Sulfonyl fluorides can undergo fluorine exchange (
for ).
Protocol: The 6-Bromopyridine-3-sulfonyl fluoride is used to build a bioactive scaffold. In the final step,
is introduced to create a PET imaging tracer.[3] The S-F bond stability ensures the label remains intact in vivo long enough for imaging.
Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][3]
Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Reviews. [Link]
Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link]
Lagoutte, P., et al. (2016). "Sulfonyl fluorides as targets for covalent inhibition of enzymes."[4][6][7][8][9][10] Nature Reviews Drug Discovery. [Link]
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science. [Link]
Bioisosteric & Covalent Modifications using 6-Bromopyridine-3-sulfonyl fluoride: A SuFEx-Enabled Guide
This in-depth technical guide focuses on the strategic application of 6-Bromopyridine-3-sulfonyl fluoride as a bifunctional building block in medicinal chemistry. It addresses the molecule's role in SuFEx (Sulfur-Fluorid...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide focuses on the strategic application of 6-Bromopyridine-3-sulfonyl fluoride as a bifunctional building block in medicinal chemistry. It addresses the molecule's role in SuFEx (Sulfur-Fluoride Exchange) click chemistry , its utility in scaffold hopping (pyridine vs. phenyl), and its application in designing targeted covalent inhibitors (TCIs) .[1]
Executive Summary: The Bifunctional Linchpin
6-Bromopyridine-3-sulfonyl fluoride (6-Br-Py-SO2F) represents a high-value "hub" reagent in modern drug discovery.[1] It bridges two critical methodologies: bioisosteric replacement (optimizing physicochemical properties) and SuFEx chemistry (enabling covalent engagement or late-stage diversification).[1]
Unlike traditional sulfonyl chlorides, which are moisture-sensitive and indiscriminately reactive, the sulfonyl fluoride moiety in 6-Br-Py-SO2F is chemically stable yet biologically active under specific "context-dependent" conditions.[1] This guide details how to leverage this reagent to replace phenyl rings with pyridine cores (improving solubility and metabolic stability) while simultaneously installing a latent electrophile for targeted protein degradation or inhibition.[1]
Chemical Rationale & Bioisosteric Strategy
The Pyridine Advantage (Scaffold Hopping)
Replacing a benzene ring with a pyridine ring is a classic bioisosteric strategy. The introduction of the nitrogen atom in the aromatic ring significantly alters the electronic and physicochemical profile of the molecule.
Property
Benzene-SO2F Analog
6-Bromopyridine-3-SO2F
Impact on Drug Design
LogP (Lipophilicity)
High
Lower
Improves aqueous solubility and reduces non-specific binding.[1]
H-Bonding
None
Acceptor (N)
The pyridine nitrogen can engage in H-bonds with solvent or protein residues.[1]
Metabolic Stability
Prone to oxidation
Higher
Electron-deficient pyridine ring is less susceptible to CYP450 oxidative metabolism.[1]
Acidity (pKa)
Neutral
Tunable
The N-atom modulates the pKa of neighboring groups.
The SuFEx "Warhead" (Functional Group Replacement)
The sulfonyl fluoride (-SO2F) group acts as a bioisostere for sulfonyl chlorides (-SO2Cl) and sulfonamides (-SO2NH2), but with distinct advantages:
Stability: Resistant to hydrolysis at physiological pH and stable against reduction (unlike -SO2Cl).[1]
Reactivity: It is a "sleeping beauty" electrophile.[1] It remains inert until activated by a specific protein environment (e.g., the oxyanion hole of a serine protease or a specific Tyrosine/Lysine/Histidine residue), making it ideal for Targeted Covalent Inhibitors (TCIs) .
Strategic Workflows & Decision Logic
The utility of 6-Br-Py-SO2F relies on the orthogonality of its two functional handles:
Bromine (C-Br): Reacts via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the motif to the drug scaffold.[1][2]
Sulfonyl Fluoride (S-F): Reacts via SuFEx with nucleophiles (phenols, amines) or protein residues.[1]
Reaction Pathway Diagram
The following diagram illustrates the decision logic for incorporating 6-Br-Py-SO2F into a lead compound.
Caption: Logical workflow for deploying 6-Bromopyridine-3-sulfonyl fluoride in drug design, highlighting the orthogonality of the C-Br coupling and S-F exchange.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Retaining the -SO2F)
Objective: Attach the pyridine-sulfonyl fluoride motif to an aryl boronic acid scaffold without hydrolyzing the sulfonyl fluoride.[1]
Mechanism: The C-Br bond is more reactive towards Pd(0) oxidative addition than the S-F bond, allowing chemoselective coupling.[1]
Solvation: Add degassed 1,4-Dioxane/Water mixture. Seal the vial immediately.
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1] The -SO2F peak should remain intact.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is generally safe for sulfonyl fluorides.
Validation Check:
19F NMR: Look for the characteristic sulfonyl fluoride signal (typically δ +60 to +65 ppm relative to CFCl3).[1] Disappearance of this peak indicates hydrolysis to sulfonate.
Objective: React the installed sulfonyl fluoride with a phenol or amine to create a library of bioisosteres (e.g., sulfonates or sulfonamides) or to confirm covalent engagement.
Dissolution: Dissolve the Pyridine-SO2F scaffold and the nucleophile in MeCN.
Activation: Add the base (DBU/TBD) dropwise at room temperature.
Monitoring: Stir at RT. Reaction is typically fast (<1 hour). Monitor by TLC or LC-MS.[1]
Quench: Dilute with dilute HCl (to neutralize base) and extract with DCM.
Result: Formation of the Sulfonate (Ar-SO2-O-Ar) or Sulfonamide (Ar-SO2-NH-R).[1]
Case Study Applications
Targeted Covalent Inhibitors (TCIs)
In kinase drug discovery, replacing a reversible binding motif with the 6-bromopyridine-3-sulfonyl fluoride core allows for the targeting of non-catalytic nucleophiles (e.g., a Lysine near the ATP pocket).
Mechanism: The pyridine ring occupies the adenine binding pocket (hinge binder), while the -SO2F projects toward the solvent front to capture a specific amino acid side chain.
Benefit: The covalent bond renders the inhibition irreversible, potentially increasing potency and duration of action (residence time).
ABPP (Activity-Based Protein Profiling)
This reagent is used to synthesize probes for ABPP.[1] The bromine allows attachment of a biotin or fluorophore linker, while the sulfonyl fluoride acts as the broad-spectrum reactivity probe to map the "ligandable" proteome.
References
Sharpless, K. B., et al. (2014).[1][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]
Jones, L. H., et al. (2021).[1] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. [Link][1]
Willis, M. C., et al. (2018).[1] "Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. [Link]
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
Narayanam, M. K., et al. (2020).[1] "Evaluation of Sulfonyl Fluorides as Warheads for Covalent Inhibitors." Journal of Medicinal Chemistry. [Link]
Introduction: The Strategic Importance of 6-Bromopyridine-3-sulfonyl Fluoride
An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromopyridine-3-sulfonyl Fluoride For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromopyridine-3-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged heterocycle, integral to the structure of numerous pharmaceuticals. The strategic functionalization of this ring system is paramount for modulating pharmacological activity. 6-Bromopyridine-3-sulfonyl fluoride emerges as a particularly valuable building block. The sulfonyl fluoride moiety (-SO₂F) is a versatile electrophilic "warhead" that can form stable covalent bonds with specific amino acid residues in target proteins, a cornerstone of covalent inhibitor design.[1] The bromine atom at the 6-position provides a reactive handle for carbon-carbon bond formation, enabling the introduction of diverse molecular fragments.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a transformation celebrated with the 2010 Nobel Prize in Chemistry.[2][3] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.
This guide provides a detailed examination of the critical parameters and protocols for the successful Suzuki-Miyaura coupling of 6-bromopyridine-3-sulfonyl fluoride. We will delve into the mechanistic reasoning behind the selection of catalysts, ligands, bases, and solvents, offering a framework for rational reaction optimization and troubleshooting. The inherent electronic properties of the substrate—an electron-deficient pyridine ring further activated by the strongly electron-withdrawing sulfonyl fluoride group—make the C-Br bond highly susceptible to oxidative addition, a key step in the catalytic cycle.[4] This guide will equip researchers with the knowledge to harness this reactivity efficiently and predictably.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is fundamental to rationalizing the role of each reaction component and for troubleshooting.
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 6-bromopyridine-3-sulfonyl fluoride. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-deficient nature of the pyridine ring facilitates this step.[4]
Transmetalation : The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[5][6]
Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][4][7]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Schlenk flask or sealed reaction vial with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Procedure:
Reaction Setup : To a dry Schlenk flask, add 6-bromopyridine-3-sulfonyl fluoride, the arylboronic acid, and potassium carbonate.
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
Solvent Addition : Add anhydrous 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe. The mixture should be stirred to create a suspension.
Catalyst Addition : In a separate vial, briefly purge with inert gas. Add the Pd(OAc)₂ and SPhos ligand, followed by a small amount of anhydrous dioxane to dissolve them. Add this catalyst solution to the main reaction flask via syringe.
Reaction Execution : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-24 hours).
[8]7. Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting and Key Considerations
Low Yield/No Reaction :
Inactive Catalyst : Ensure the reaction was properly degassed to prevent catalyst oxidation. The ligand-to-palladium ratio is also critical; ensure it is appropriate (typically 2:1 for L:Pd).
Poor Base Activity : If using K₂CO₃ or K₃PO₄, ensure a sufficient amount of water is present to aid dissolution.
Side Reactions :
Protodeboronation : The replacement of the boronic acid group with a hydrogen atom can occur, especially with prolonged heating or overly harsh basic conditions. Using the corresponding boronic ester (e.g., pinacol ester) can mitigate this.
[2] * Homocoupling : The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Rigorous degassing is the best preventative measure.
[2]* Stability of the Sulfonyl Fluoride : The C-SO₂F bond is generally much less reactive towards oxidative addition than the C-Br bond under these conditions. However, it is a potent electrophile. While stable to carbonate and phosphate bases, very strong nucleophilic conditions or prolonged high temperatures could potentially lead to degradation. Standard Suzuki protocols are highly compatible with this functional group.
Conclusion
The Suzuki-Miyaura coupling of 6-bromopyridine-3-sulfonyl fluoride is a robust and highly effective method for synthesizing complex, biologically relevant molecules. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably access a diverse range of 6-aryl-pyridine-3-sulfonyl fluorides. The use of modern, bulky, electron-rich phosphine ligands is key to achieving high efficiency and yield, transforming this versatile building block into a powerful tool for drug discovery and development.
Powers, A. C., & Sigman, M. S. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9833075/]
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Keith, J. A., & Beutner, G. L. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4060515/]
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Buchwald, S. L., & Billingsley, K. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://buchwaldgroup.mit.edu/sites/default/files/2017-01/298.pdf]
Journal of Medicinal and Chemical Sciences. (2018, October 21). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. [URL: https://www.jmchemsci.com/article_147285.html]
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ResearchGate. (n.d.). Precedent for the Suzuki–Miyaura cross-coupling of sulfonyl fluorides with boronic acids/esters. [URL: https://www.researchgate.net/publication/339485724_Precedent_for_the_Suzuki-Miyaura_cross-coupling_of_sulfonyl_fluorides_with_boronic_acidsesters]
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Springer Nature. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [URL: https://www.
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ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo802613v]
PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [URL: https://pubmed.ncbi.nlm.nih.gov/35046522/]
ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [URL: https://www.researchgate.net/publication/257850893_Facile_Preparation_of_3-Substituted-26-difluoropyridines_Application_to_the_Synthesis_of_236-Trisubstituted_Pyridines]
ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja5036988]
Application Note: Covalent Protein Labeling with 6-Bromopyridine-3-sulfonyl Fluoride
Abstract & Strategic Utility This guide details the application of 6-Bromopyridine-3-sulfonyl fluoride (6-Br-Py-SF) as a heterobifunctional probe for covalent protein labeling. Unlike traditional sulfonyl chlorides, whic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Utility
This guide details the application of 6-Bromopyridine-3-sulfonyl fluoride (6-Br-Py-SF) as a heterobifunctional probe for covalent protein labeling. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfonyl fluoride (SF) derivative utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] This "next-generation click chemistry" enables the context-dependent labeling of nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) only when the probe is bound in proximity to the residue.
Why this specific probe?
Pyridine Core: The electron-deficient pyridine ring enhances the electrophilicity of the sulfonyl fluoride group compared to benzene analogs, increasing reactivity toward lower-pKa nucleophiles while maintaining aqueous stability.
Bromine Handle: The 6-bromo substituent serves as a synthetic handle (via Suzuki-Miyaura or Buchwald-Hartwig coupling) to generate libraries of "SuFBits" (Sulfonyl Fluoride Bits) for fragment-based drug discovery (FBDD) prior to screening, or as a halogen-bonding motif within the active site.
Mechanism of Action: Proximity-Driven SuFEx
The labeling mechanism relies on the specific environment of the protein pocket. In isolation, the sulfonyl fluoride is relatively inert to water and free amino acids.[1] However, within a protein binding pocket, local basic residues (e.g., a neighboring Histidine) can deprotonate a target Tyrosine or Lysine, facilitating the nucleophilic attack on the sulfur center.
Reaction Pathway[2]
Binding: The probe equilibrates within the protein pocket.
Activation: A local base deprotonates the target nucleophile (Nu-H
Nu).
Exchange: The nucleophile attacks the sulfur(VI) center, ejecting fluoride (F
).
Covalent Bond: Formation of a stable Sulfonate (from Tyr/Ser) or Sulfonamide (from Lys) linkage.
Figure 1: The SuFEx reaction trajectory.[1] Specificity is driven by the binding affinity (Kd) and the proximity of a nucleophile, distinguishing this from non-specific alkylating agents.
Experimental Protocol: Covalent Labeling & MS Analysis
This protocol is designed for Ligandability Assessment —determining if a target protein possesses a "druggable" nucleophile accessible to the 6-Br-Py-SF scaffold.
Materials Required[1][3][4][5][6]
Protein: Recombinant target protein (>90% purity), 10–20 µM in buffer.
Probe: 6-Bromopyridine-3-sulfonyl fluoride (100 mM stock in DMSO).
Buffer: PBS pH 7.4 or HEPES pH 7.5. Avoid: Tris or buffers with primary amines (can compete with Lys labeling) and DTT/Mercaptoethanol (can reduce the probe or protein disulfides, though SF is generally resistant to reduction).
Quench: 5% Formic Acid or excess small-molecule amine.
Analysis: LC-MS (Intact) and LC-MS/MS (Peptide Mapping).
Workflow Diagram
Figure 2: Step-by-step workflow for validating covalent modification and identifying the attachment site.
Step-by-Step Procedure
A. Reaction Setup
Preparation: Dilute protein to 10 µM in PBS (pH 7.4).
Dosing: Add 6-Br-Py-SF to a final concentration of 100 µM (10x excess).
Control A: Protein + DMSO (Vehicle).
Control B: Denatured protein + Probe (to rule out non-specific surface labeling; SuFEx usually requires a folded pocket).
Incubation: Incubate at 25°C for 4 to 24 hours. Note: Pyridine-SFs are slower than acid chlorides; overnight incubation is standard.
B. Intact Protein Analysis (QC)
Quench: Acidify a 10 µL aliquot with 1 µL 10% Formic Acid.
LC-MS: Inject onto a C4 column (Reverse Phase). Deconvolute the spectrum.
Validation Criteria: Look for a mass shift of +237.92 Da (Molecular weight of probe minus HF).
Digestion: Alkylate cysteines (IAA), then digest with Trypsin/Lys-C (1:50 ratio) overnight.
LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).
Database Search: Set variable modification: +237.9211 Da on Tyr, Lys, Ser, His.
Critical Check: Verify the fragmentation spectrum (b/y ions) confirms the modification is on a specific residue, not a "sticky" peptide.
Data Interpretation & Troubleshooting
Expected Mass Shifts
Modification Type
Target Residue
Mass Shift (Monoisotopic)
Stability
Sulfonate
Tyrosine (Tyr)
+237.92 Da
High (Stable to acid/base)
Sulfonamide
Lysine (Lys)
+237.92 Da
High
Sulfonate
Serine (Ser)
+237.92 Da
Moderate (Can hydrolyze)
Imidazyl Sulfonate
Histidine (His)
+237.92 Da
Variable (pH dependent)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Labeling Observed
pH too low
Increase pH to 8.0 or 8.5 to assist nucleophile deprotonation.
No Labeling Observed
Lack of binding
The "fragment" (6-Br-Py) does not bind the pocket. Synthesize derivatives at the Br-position to improve affinity.
Precipitation
Probe insolubility
Ensure DMSO < 2% final. If probe crashes out, lower concentration to 50 µM.
Non-specific "smear"
Hyper-reactivity
Reduce incubation time or probe concentration. Verify protein is folded (unfolded proteins expose too many nucleophiles).
Advanced Application: Library Generation
The 6-Bromo position is not merely structural; it is a modular handle. In a drug discovery campaign, do not just screen the bare probe. Use the bromine to couple diverse aromatic or aliphatic groups before the protein incubation.
Protocol:
Perform Suzuki coupling on 6-Bromopyridine-3-sulfonyl fluoride with a boronic acid library.
Purify the resulting SuFBits (Sulfonyl Fluoride Bits).
Screen the library against the target.
Logic: If a specific derivative labels the protein significantly faster or at lower concentrations than the parent scaffold, the added R-group is driving specific binding affinity (
), positioning the warhead for the kill ().
References
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes for Chemical Proteomics." Journal of the American Chemical Society. Link
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Aatkar, A., et al. (GSK) . (2023). "The Next Generation of Covalent Fragments: Sulfur(VI) Fluoride Warheads for Ligandability Assessments and Hit Identification." Journal of Medicinal Chemistry. Link
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Targets of Sulfonyl Fluoride Probes." Cell Chemical Biology. Link
Enamine Ltd. "Sulfonyl Fluorides: Reagents for SuFEx Chemistry." Enamine Building Blocks. Link
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Beyond the Chloride: A Comparative Guide to Sulfonyl Fluorides vs. Chlorides
Executive Summary: The "Loose Cannon" vs. The "Sleeping Beauty" In the realm of sulfur(VI) electrophiles, sulfonyl chlorides ( ) and sulfonyl fluorides ( ) represent two distinct paradigms of reactivity.[1] For decades,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Loose Cannon" vs. The "Sleeping Beauty"
In the realm of sulfur(VI) electrophiles, sulfonyl chlorides (
) and sulfonyl fluorides () represent two distinct paradigms of reactivity.[1] For decades, sulfonyl chlorides were the default choice for sulfonylation due to their high intrinsic reactivity. However, their instability and lack of chemoselectivity render them "loose cannons" in complex biological environments.
Sulfonyl fluorides, reinvigorated by the concept of Sulfur-Fluoride Exchange (SuFEx) chemistry, act as "sleeping beauties." They possess a unique duality: high thermodynamic stability (resisting hydrolysis and reduction) coupled with tunable reactivity that is unleashed only under specific conditions (e.g., protein microenvironments or specific catalysis).
This guide objectively compares these two warheads, providing experimental data and protocols to assist researchers in selecting the optimal reagent for drug discovery and chemical biology applications.
Mechanistic Foundations: The Fluorine Difference
To understand the operational differences, we must look at the physical chemistry of the sulfur-halogen bond.
Bond Properties & The SuFEx Switch
The sulfur(VI) center is tetrahedral. The difference in reactivity stems from the bond dissociation energy (BDE) and the nature of the leaving group.
Property
Sulfonyl Chloride ()
Sulfonyl Fluoride ()
Impact
Bond Length
~2.01 Å
~1.56 Å
S-F is significantly shorter and tighter.
Bond Energy
~65-70 kcal/mol
~130 kcal/mol
S-F is thermodynamically more stable.
Electronegativity
Cl = 3.16
F = 3.98
F pulls electron density tighter, making S(VI) electrophilic but the bond harder to break without assistance.
Hard/Soft Character
Softer, polarizable
Hard, non-polarizable
Cl reacts with soft nucleophiles; F requires "hard" activation (e.g., H-bonding, Si, Ca²⁺).
The Activation Mechanism
Sulfonyl chlorides react via a straightforward nucleophilic substitution (
-like) with almost any nucleophile. Sulfonyl fluorides require SuFEx activation .[2] The fluoride ion is a poor leaving group in isolation but becomes excellent when the transition state is stabilized by:
Proton Bridges: Hydrogen bonding in a protein pocket (e.g., to Tyr, Lys, or His).
Silicon: Strong Si-F bond formation (142 kcal/mol) drives the reaction (e.g., silyl ethers).
Figure 1: Mechanistic divergence. Chlorides react indiscriminately due to a low activation barrier. Fluorides require specific stabilization (SuFEx) to cross the transition state.
Stability & Hydrolysis Profile
The most critical differentiator for biological application is hydrolytic stability.[3] Sulfonyl chlorides degrade rapidly in aqueous buffers, complicating their use as probes in live cells or lysates.
Comparative Hydrolysis Data
Conditions: PBS, pH 7.4, 25°C
Reagent Class
Half-Life () in Water
Stability in Plasma
Reducibility (e.g., DTT/TCEP)
Alkyl Sulfonyl Chloride
< 15 minutes
Minutes
High (Reduced to sulfinates)
Aryl Sulfonyl Chloride
1 - 4 hours
< 1 hour
High
Alkyl Sulfonyl Fluoride
> 7 days
High
Resistant
Aryl Sulfonyl Fluoride
> 4 weeks
High
Resistant
Experimental Insight: In a head-to-head study involving the DcpS inhibitor, the sulfonyl chloride analog hydrolyzed completely before engaging the target in lysate, whereas the sulfonyl fluoride remained intact, allowing for specific covalent modification of the active site Tyrosine [1].
Chemoselectivity & Protein Labeling[4][5][6][7]
The Selectivity Spectrum
Sulfonyl Chlorides: Indiscriminate. They will label surface Lysines, Cysteines, and N-termini based purely on solvent exposure and pKa. This results in high "background" noise in proteomic profiling.
Sulfonyl Fluorides: Context-dependent.[1] They show a preference for residues that can "activate" the fluoride leaving group through hydrogen bonding.
Monitoring: Monitor by TLC or LC-MS. Conversion is usually complete within 2–4 hours.
Observation: The reaction is driven by the precipitation of
and the high thermodynamic stability of the S-F bond.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate.
Purification: Most sulfonyl fluorides are stable enough to be purified by standard silica gel chromatography (unlike chlorides).
Protocol B: Covalent Protein Labeling (In Lysate)
Objective: Label a target protein in complex lysate using a sulfonyl fluoride probe.[5]
Reagents:
Cell Lysate (1 mg/mL in PBS)
Sulfonyl Fluoride Probe (e.g.,
final conc.)
Control: Competitive inhibitor (optional)
Step-by-Step:
Preparation: Adjust lysate to pH 7.4. Avoid buffers with high concentrations of nucleophilic amines (like Tris) if using high probe concentrations, though F is generally stable; PBS or HEPES is preferred.
Incubation: Add the Sulfonyl Fluoride probe (from
DMSO stock).
Timing: Incubate at
for 1–4 hours.
Note: Unlike chlorides which react in minutes, fluorides may require longer incubation to find their specific binding pocket.
Quenching: Quench with
SDS-loading buffer (containing -mercaptoethanol).
Note: The S-F bond is stable to reduction, but the protein must be denatured to stop the reaction.
Analysis: Proceed to SDS-PAGE (for fluorescent probes) or Streptavidin enrichment (for biotinylated probes) followed by LC-MS/MS.
References
Jones, L. H., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. [Link]
Dong, J., Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
Narayanan, A., & Jones, L. H. (2015).[4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. [Link]
A Comparative Guide to the Analysis of 6-Bromopyridine-3-sulfonyl Fluoride: 19F NMR Spectroscopy versus Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. 6-Bromopyridine-3-sulfonyl fluoride is a key building block in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. 6-Bromopyridine-3-sulfonyl fluoride is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its analysis requires robust and reliable methods to ensure purity, identity, and stability. This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Power of 19F NMR in Fluorinated Compound Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy stands as a premier analytical tool for the characterization of organofluorine compounds.[1][2] Its utility stems from several key advantages: the ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it a highly sensitive NMR nucleus.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, spanning approximately 800 ppm, which minimizes the likelihood of signal overlap and simplifies spectral interpretation.[1]
The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment.[2] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[2] This sensitivity allows for the unambiguous identification of fluorinated moieties within a molecule and can provide valuable insights into intermolecular interactions.[2]
Estimated 19F NMR Chemical Shift for 6-Bromopyridine-3-sulfonyl Fluoride
Aryl sulfonyl fluorides typically exhibit ¹⁹F NMR signals in the downfield region. For instance, the ¹⁹F chemical shift of benzenesulfonyl fluoride is approximately +65.5 ppm (relative to CFCl₃).[3] More relevantly, the supporting information for a study on the catalyst-free radical fluorination of sulfonyl hydrazides reports a ¹⁹F chemical shift of +67.0 ppm for 2-chloro-5-nitropyridine-3-sulfonyl fluoride in CDCl₃.[4] Given that bromine is less electronegative than a nitro group, the chemical shift for 6-Bromopyridine-3-sulfonyl fluoride is anticipated to be in a similar range, likely between +65 and +68 ppm .
The presence of the bromine atom and the nitrogen atom in the pyridine ring will influence the electron density around the sulfonyl fluoride group, leading to its specific chemical shift. The precise value can be affected by solvent, concentration, and temperature.[2]
A Comparative Analysis of Analytical Techniques
For a comprehensive evaluation, it is crucial to compare the capabilities of ¹⁹F NMR with other powerful analytical methods.
Feature
19F NMR Spectroscopy
High-Performance Liquid Chromatography (HPLC-UV)
Mass Spectrometry (MS)
Principle
Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.
Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Measures the mass-to-charge ratio of ionized molecules and their fragments.
Information Provided
Structural information, chemical environment of the fluorine atom, quantification.
Purity assessment, quantification, separation of isomers and impurities.
Molecular weight determination, elemental composition, structural information through fragmentation patterns.
Strengths
Highly specific for fluorinated compounds, non-destructive, provides detailed structural insights.
High sensitivity, excellent for purity determination and quantification of mixtures.
Extremely high sensitivity, provides definitive molecular weight, capable of identifying unknown impurities.
Limitations
Lower sensitivity compared to MS, requires a relatively pure sample for unambiguous interpretation.
Provides limited structural information on its own, requires reference standards for identification.
Can be destructive, fragmentation can be complex to interpret, may require chromatographic coupling for mixture analysis.
Estimated ¹⁹F Shift
~ +65 to +68 ppm
N/A
N/A
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems.
Synthesis of 6-Bromopyridine-3-sulfonyl Fluoride
A reliable method for the synthesis of aryl sulfonyl fluorides from aryl bromides has been reported, which can be adapted for 6-Bromopyridine-3-sulfonyl fluoride.[5][6]
Reaction Scheme:
Caption: Synthesis of 6-Bromopyridine-3-sulfonyl fluoride.
Step-by-Step Protocol:
Diazotization: Dissolve 6-Bromopyridin-3-amine in a mixture of concentrated sulfuric acid and water at 0°C.
Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C to form the corresponding diazonium salt.
Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(II) chloride as a catalyst.
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
Fluorination: Quench the reaction mixture with ice water and extract the resulting sulfonyl chloride with an organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine.
Treat the organic solution of the sulfonyl chloride with an excess of potassium fluoride, optionally with a phase-transfer catalyst, to yield 6-Bromopyridine-3-sulfonyl fluoride.
Purify the product by column chromatography on silica gel.
19F NMR Spectroscopy Analysis
Workflow:
Caption: Workflow for 19F NMR analysis.
Detailed Parameters:
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe.
Solvent: Chloroform-d (CDCl₃) is a common choice.
Internal Standard: Trichlorofluoromethane (CFCl₃) at 0 ppm.
Acquisition Parameters:
Pulse sequence: A standard single-pulse experiment.
Acquisition time: 1-2 seconds.
Relaxation delay: 2-5 seconds.
Number of scans: 16-64, depending on sample concentration.
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
HPLC-UV Analysis
Workflow:
Caption: Workflow for HPLC-UV analysis.
Recommended Conditions:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for improved peak shape.[1]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).
Quantification: An external standard calibration curve should be prepared using a certified reference standard of 6-Bromopyridine-3-sulfonyl fluoride.
Mass Spectrometry Analysis
Workflow:
Caption: Workflow for Mass Spectrometry analysis.
Expected Fragmentation:
Under Electron Ionization (EI), the molecular ion peak would be expected. Due to the presence of bromine, a characteristic M+2 isotopic pattern will be observed.[7] Key fragmentation pathways would likely involve the loss of SO₂F, Br, or cleavage of the pyridine ring.
Ionization: Electrospray ionization (ESI) in positive mode is suitable for coupling with HPLC.
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Expected Ions: The protonated molecule [M+H]⁺ would be the primary ion observed.
Conclusion: An Integrated Approach to Analysis
While ¹⁹F NMR spectroscopy provides unparalleled structural information for fluorinated compounds like 6-Bromopyridine-3-sulfonyl fluoride, a comprehensive analytical strategy should integrate multiple techniques. ¹⁹F NMR is indispensable for initial structure confirmation and for studying the chemical environment of the fluorine atom. HPLC-UV is the workhorse for purity determination and routine quality control. Mass spectrometry offers the ultimate sensitivity for trace analysis and definitive molecular weight confirmation. By understanding the strengths and limitations of each technique, researchers can design a robust and self-validating analytical workflow, ensuring the quality and integrity of their valuable compounds.
References
One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry.
Willis, M. C., et al. One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform
Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regioselective Construction of 5-Sulfonylfluoro. The Royal Society of Chemistry.
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. Scientific Research Publishing.
Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
Mass Spectrometry - Fragmentation P
Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. MDPI.
Halogenated and Aromatic Volatile Organic Compounds (VOCs)
Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
NMR Spectroscopy :: 19F NMR Chemical Shifts.
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
mass spectra - fragmentation p
Using Benchtop 19F NMR to Evalu
Mass Spectrometry Fragmentation P
Synthesis of amino acid and peptidic sulfonyl fluorides.
Synthetic method of 3-bromopyridine.
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. MDPI.
CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes.
A Senior Application Scientist's Guide to Comparing the Biological Activity of Bromopyridine Sulfonyl Fluoride Analogs
Introduction: Harnessing the Power of Covalent Inhibition with Bromopyridine Sulfonyl Fluorides In the landscape of modern drug discovery, targeted covalent inhibitors have secured a prominent position, offering distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Harnessing the Power of Covalent Inhibition with Bromopyridine Sulfonyl Fluorides
In the landscape of modern drug discovery, targeted covalent inhibitors have secured a prominent position, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] The traditional focus on targeting cysteine residues, however, has limited the scope of the "druggable" proteome. A paradigm shift has been driven by the application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that evolved from the principles of click chemistry.[2] This has brought sulfonyl fluorides (R-SO₂F) to the forefront as exceptionally versatile electrophilic "warheads."
Unlike traditional electrophiles that primarily target cysteine, the sulfonyl fluoride moiety can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[1][3] This capability dramatically expands the potential target space for drug developers.
This guide focuses on a particularly promising class of these covalent modifiers: bromopyridine sulfonyl fluoride analogs . This scaffold combines the unique reactivity of the sulfonyl fluoride group with the synthetic versatility of a bromopyridine core. The bromine atom serves as a synthetically tractable handle, allowing for the systematic introduction of diverse chemical moieties through well-established cross-coupling reactions.[4][5] This enables the generation of large, diverse libraries of analogs to meticulously probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
As a Senior Application Scientist, my objective here is not to present a rigid protocol but to provide a comprehensive framework for the systematic design, synthesis, and comparative biological evaluation of a library of bromopyridine sulfonyl fluoride analogs. We will explore the causality behind experimental choices and detail the self-validating workflows necessary for generating robust and reliable data.
Part 1: Design and Synthesis of a Bromopyridine Sulfonyl Fluoride Analog Library
The core principle of this comparative study is to maintain the bromopyridine sulfonyl fluoride as a constant reactive core while systematically varying the substituent attached at the bromine position. This allows for a direct correlation between the appended chemical matter and the resulting biological activity. The most common and effective method for this diversification is the Suzuki-Miyaura cross-coupling reaction.
Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This enables the rapid generation of a chemically diverse library of analogs from a single common intermediate, 5-bromopyridine-2-sulfonyl fluoride.[6]
General Synthetic Workflow
The workflow begins with the common precursor, which is then coupled with various boronic acids to generate the final analog library.
Caption: Synthetic workflow for analog library generation.
This protocol describes a general procedure for the synthesis of 5-aryl-pyridine-2-sulfonyl fluoride analogs.
Materials:
5-Bromopyridine-2-sulfonyl fluoride (1.0 eq.)
Aryl boronic acid or boronate ester (1.2 eq.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
Solvent (e.g., 1,4-dioxane/water mixture)
Nitrogen or Argon source for inert atmosphere
Procedure:
To a flame-dried reaction vessel, add 5-bromopyridine-2-sulfonyl fluoride, the selected aryl boronic acid, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
Add the palladium catalyst to the vessel under the inert atmosphere.
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired analog.
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Part 2: Comparative Evaluation of Biological Activity
Once the library is synthesized, a tiered approach to biological evaluation is critical. We begin with fundamental physicochemical properties and progress to complex cellular systems. This ensures that observed differences in biological activity can be rationally attributed to specific molecular interactions rather than confounding factors like compound instability.
A. Intrinsic Reactivity and Hydrolytic Stability
Causality: Before assessing biological activity, it is crucial to understand the inherent chemical properties of each analog. The substituent added at the 5-position can electronically influence the sulfonyl fluoride "warhead," altering its reactivity and stability. An analog that is too reactive may lead to off-target effects, while one that is too stable or hydrolyzes rapidly will fail to engage its target. This experiment serves as a baseline quality control check.
Experimental Protocol: HPLC-MS Based Stability Assay [7]
Prepare a 10 mM stock solution of each analog in DMSO.
Prepare a working solution by diluting the stock solution to 600 µM in a mixture of PBS (pH 7.4) and DMSO (final DMSO concentration <5%). Include a stable internal standard (e.g., 1,4-dicyanobenzene).[7]
Immediately after mixing (t=0), inject an aliquot into an HPLC-MS system.
Incubate the working solution at 37 °C.
Analyze aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
Quantify the peak area of the parent compound relative to the internal standard at each time point.
Calculate the half-life (t₁/₂) for each analog by plotting the natural log of the relative peak area versus time.
Illustrative Data Presentation:
Analog ID
R-Group
Half-life (t₁/₂) in PBS (pH 7.4) at 37°C [h]
BPSF-01
Phenyl
> 24
BPSF-02
4-Methoxyphenyl
> 24
BPSF-03
4-Nitrophenyl
18.5
BPSF-04
4-Aminophenyl
> 24
BPSF-05
2-Thienyl
22.1
B. In Vitro Enzyme Inhibition Assay (Example: Serine Protease)
Causality: The primary screen for biological function is a direct measure of the compound's ability to inhibit its intended target. Using a purified enzyme allows for a clean, quantitative assessment of potency (e.g., IC₅₀). This step is critical for establishing the initial Structure-Activity Relationship (SAR). Serine proteases are excellent model targets due to the well-established reactivity of sulfonyl fluorides with the active site serine.[8][9]
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
Enzyme Stock: Bovine α-chymotrypsin at 1 mg/mL in assay buffer.
Substrate Stock: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) at 20 mM in DMSO.[8]
Analog Solutions: Prepare serial dilutions of each analog in DMSO.
Inhibition Assay (96-well plate format):
To each well, add 2 µL of the analog dilution (or DMSO for control).
Add 178 µL of assay buffer.
Add 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL) to each well to initiate pre-incubation.
Incubate the plate at 37 °C for 30 minutes to allow for covalent modification of the enzyme.
Initiate the reaction by adding 10 µL of 1 mM Suc-AAPF-pNA substrate solution.
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a plate reader.
Data Analysis:
Calculate the reaction rate (V) for each concentration.
Normalize the rates to the DMSO control (100% activity).
Plot the percent inhibition versus the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Illustrative Data Presentation:
Analog ID
R-Group
Chymotrypsin IC₅₀ [µM]
BPSF-01
Phenyl
15.2
BPSF-02
4-Methoxyphenyl
25.8
BPSF-03
4-Nitrophenyl
1.7
BPSF-04
4-Aminophenyl
31.4
BPSF-05
2-Thienyl
9.5
C. Cellular Target Engagement & Selectivity
Causality: Demonstrating activity on a purified enzyme is essential, but it doesn't guarantee the compound will work in the complex environment of a living cell. The compound must be cell-permeable and able to find and bind its target amidst a sea of other proteins. Activity-Based Protein Profiling (ABPP) using a "clickable" version of a lead analog is a powerful technique to visualize target engagement and assess selectivity directly in a cellular context.[10]
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
This workflow requires synthesizing a probe version of a lead analog (e.g., BPSF-03) by incorporating a terminal alkyne tag, which does not significantly alter its activity. This alkyne serves as a handle for "click chemistry."
Caption: Workflow for cellular target engagement via ABPP.
Experimental Protocol: Click Chemistry for Target Visualization [8]
Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat with varying concentrations of the alkyne-tagged BPSF probe for 1-2 hours. For competition experiments, pre-incubate cells with an unlabeled analog for 1 hour before adding the probe.
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Clarify the lysate by centrifugation and determine the protein concentration.
Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reagents:
Azide-fluorophore (e.g., Rhodamine-azide)
Copper(II) sulfate (CuSO₄)
A copper reductant (e.g., sodium ascorbate)
A copper-chelating ligand (e.g., TBTA)
Incubate the reaction for 1 hour at room temperature in the dark.
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel. Visualize the covalently labeled proteins using a fluorescence gel scanner. A decrease in band intensity in the competition lanes confirms specific target engagement.
Part 3: Synthesizing the Structure-Activity Relationship (SAR)
The data gathered from these comparative experiments allows for the construction of a robust SAR. By analyzing the tables, we can draw clear correlations between chemical structure and biological function.
Example SAR Analysis (based on illustrative data):
Electronic Effects: The introduction of a potent electron-withdrawing nitro group (BPSF-03) significantly increased the inhibitory potency against chymotrypsin (IC₅₀ = 1.7 µM) compared to the parent phenyl analog (BPSF-01, IC₅₀ = 15.2 µM). Conversely, electron-donating groups like methoxy (BPSF-02) and amino (BPSF-04) decreased potency. This suggests that increasing the electrophilicity of the sulfonyl fluoride moiety through inductive effects enhances its reactivity with the target nucleophile.
Stability Correlation: The most potent analog, BPSF-03, also showed slightly reduced hydrolytic stability, highlighting the delicate balance between reactivity and stability that must be optimized.
Steric/Conformational Effects: The thienyl ring (BPSF-05) conferred intermediate potency, suggesting that the shape and heteroaromatic character of the appended ring system are also key determinants of binding affinity within the enzyme's active site.
This information can be visually summarized to guide the next round of analog design.
Caption: Visual summary of Structure-Activity Relationships.
Conclusion
The bromopyridine sulfonyl fluoride scaffold represents a powerful and versatile platform for the development of novel covalent inhibitors. By employing a systematic approach that combines rational library design, robust synthetic chemistry, and a tiered evaluation strategy—from intrinsic reactivity to cellular target engagement—researchers can efficiently generate and interpret complex biological data. This guide provides a foundational workflow to unlock the potential of these analogs, enabling the development of next-generation chemical probes and therapeutic agents that can address a wide range of biological targets.
References
Otava Chemicals. SuFEx Handle Fragment Library. [Link]
University of Virginia, Department of Chemistry. (2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]
J&K Scientific LLC. (2021, April 2). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. [Link]
Nielsen, M. K., et al. (2024, April 17). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]
Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
Yang, L., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Tímár, Z., et al. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]
Am Ende, C. W., et al. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. [Link]
Shannon, D. A., et al. (2012, November 5). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem. [Link]
Jones, L. H., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]
Battilocchio, C., et al. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. [Link]
Chen, K., et al. (2018). A mild, efficient synthesis of sulfonyl fluorides from aryl and heteroaryl bromides utilizing palladium catalysis. Organic Letters. [Link]
Yang, L., et al. (2021, August 7). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]
Huang, H., & Jones, L. H. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]
Conda-Sheridan, M., et al. (2023, August 15). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry. [Link]
A Guide to the Crystallographic Analysis of Aryl Sulfonyl Fluoride Complexes in Drug Discovery
This guide provides an in-depth comparison and procedural overview for researchers, scientists, and drug development professionals on the use of aryl sulfonyl fluorides, such as 6-Bromopyridine-3-sulfonyl fluoride, as co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison and procedural overview for researchers, scientists, and drug development professionals on the use of aryl sulfonyl fluorides, such as 6-Bromopyridine-3-sulfonyl fluoride, as covalent probes. We will delve into their mechanism, compare them with alternative covalent warheads, and provide a detailed workflow for obtaining high-resolution structural data, which is paramount for modern structure-based drug design.
Introduction: The Rise of Sulfonyl Fluorides for Non-Cysteine Targeting
Targeted covalent inhibitors have seen a resurgence, offering benefits like enhanced potency and prolonged pharmacodynamic effects.[1] Historically, drug development has focused on targeting cysteine residues with soft electrophiles like acrylamides.[2] However, the relative scarcity of cysteine in protein binding pockets limits the scope of this approach.[1][3]
This limitation has spurred the development of new chemistries capable of engaging other nucleophilic amino acids. Aryl sulfonyl fluorides (SFs) have emerged as a premier class of "warheads" for this purpose.[4] Through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a form of click chemistry, these compounds can form stable covalent bonds with the side chains of tyrosine, lysine, histidine, serine, and threonine.[3][5] This capability dramatically expands the "druggable" proteome, opening new avenues for therapeutic intervention.[3] The 6-Bromopyridine-3-sulfonyl fluoride fragment is a representative member of this class, combining the reactive sulfonyl fluoride warhead with a pyridine scaffold common in medicinal chemistry.
Case Study: Crystallographic Data of a Covalent Aryl Sulfonyl Fluoride Complex
To understand the type of data generated from a successful crystallographic experiment, we can examine the structure of human RalA protein in a covalent complex with an aryl sulfonyl fluoride inhibitor. This provides a concrete example of the insights that can be gained.
Table 1: Representative Crystallographic Data for an Aryl Sulfonyl Fluoride Complex
The high-resolution structure reveals the precise atomic interactions between the inhibitor and the target protein, confirming the covalent bond formation with a key tyrosine residue. This structural information is invaluable for guiding the optimization of the inhibitor's potency and selectivity.
Data sourced from the Worldwide Protein Data Bank (wwPDB) and associated publications.[6]
Comparative Analysis of Covalent Warheads
The choice of an electrophilic warhead is a critical decision in the design of a targeted covalent inhibitor. The reactivity and selectivity of the warhead dictate its suitability for a given target. Sulfonyl fluorides possess a unique profile compared to more traditional electrophiles.
Table 2: Comparison of Common Covalent Warheads
Warhead Class
Primary Target Residue(s)
Reactivity Profile & Notes
α,β-Unsaturated Carbonyls (e.g., Acrylamides)
Cysteine
Soft electrophiles. Most common warhead in FDA-approved covalent drugs.[2][4] Highly effective but limited by Cys availability.
Sulfonyl Fluorides (SFs)
Tyrosine, Lysine, Serine, Histidine
Hard electrophiles that react via the SuFEx mechanism.[5][8] Expands targeting beyond Cys but can have higher reactivity, requiring careful tuning to ensure selectivity.[9]
Fluorosulfates (FSs)
Tyrosine, Lysine
Less reactive than sulfonyl fluorides, offering potentially better selectivity and drug-like properties.[8][9] Increased kinetic stability can minimize off-target effects.[8]
Nitriles
Cysteine
Reversible covalent inhibitors. Form a thioimidate adduct with the catalytic cysteine in certain proteases (e.g., Cathepsins).
Boronic Acids
Serine
Reversible covalent inhibitors. Target the catalytic serine in proteases by forming a stable, tetrahedral boronate adduct.
α-Chlorofluoroacetamides
Cysteine
A newer class of warheads designed for high reactivity and selectivity towards cysteine.[10]
Experimental Workflow for Structure Determination
Obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that requires careful planning and execution.[11][12] The two primary methods are co-crystallization and crystal soaking.[13][14] The following protocol outlines a generalized workflow for determining the structure of a protein covalently bound to an aryl sulfonyl fluoride inhibitor.
Step-by-Step Experimental Protocol
Protein Expression and Purification:
Action: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify it to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
Causality: High protein purity is the most critical factor for successful crystallization.[12] Contaminants can interfere with the formation of a well-ordered crystal lattice.
Complex Formation (for Co-crystallization):
Action: Incubate the purified protein with a 3- to 10-fold molar excess of the sulfonyl fluoride compound.[15] Incubation time can range from 30 minutes to several hours, and temperature may need optimization (e.g., 4°C, room temperature) to facilitate covalent bond formation without denaturing the protein.[14]
Causality: A molar excess of the ligand drives the covalent reaction towards completion, ensuring that a high percentage of the protein is modified. The covalent nature of the interaction means this complex is stable and can be purified further if necessary to remove unbound ligand.
Crystallization Screening:
Action: Use robotic high-throughput screening to test hundreds of crystallization conditions (precipitants, buffers, salts, additives) with the protein-ligand complex (for co-crystallization) or the apo-protein (for soaking).[16] The hanging-drop or sitting-drop vapor diffusion method is most common.
Causality: It is nearly impossible to predict the conditions under which a protein will crystallize. Screening a wide chemical space is necessary to identify initial "hits" that produce microscopic crystals.
Crystal Soaking (Alternative to Co-crystallization):
Action: If high-quality crystals of the apo-protein are available, they can be transferred to a solution containing the sulfonyl fluoride compound (typically 0.1-20 mM, solubility permitting).[17] The ligand diffuses into the crystal and binds to the target.
Causality: Soaking is often simpler than co-crystallization but is only feasible if the crystal lattice has solvent channels large enough for the ligand to enter without disrupting the crystal packing.[13] It can also be ligand-dependent.[17]
Crystal Optimization and Cryoprotection:
Action: Refine the initial hit conditions by systematically varying precipitant concentration, pH, and other parameters to grow larger, single crystals. Before data collection, soak the crystal in a cryoprotectant solution (e.g., containing glycerol or ethylene glycol) to prevent ice formation.
Causality: Optimization is required to produce crystals that are large enough and diffract X-rays to a high resolution. Cryoprotection is essential because data is typically collected at cryogenic temperatures (~100 K) to minimize radiation damage, and ice formation would destroy the crystal.[18]
X-ray Diffraction Data Collection:
Action: Mount the cryo-cooled crystal in an X-ray beam, typically at a synchrotron source.[12][16] Rotate the crystal and collect the diffraction pattern on a detector.
Causality: Synchrotrons provide high-intensity X-ray beams necessary to obtain high-quality diffraction data from protein crystals, which are often small and weakly diffracting.[16]
Structure Solution and Refinement:
Action: Process the diffraction data to determine unit cell parameters and reflection intensities. Solve the "phase problem" using methods like molecular replacement if a homologous structure exists.[16] Build an atomic model into the resulting electron density map and refine it against the experimental data.
Causality: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but phase information is lost.[16] Computational methods are required to recover these phases and calculate an electron density map, which acts as a 3D blueprint for building the atomic model of the protein-ligand complex.[19]
Visualization of the Crystallography Workflow
The following diagram illustrates the key stages in determining the crystal structure of a protein-inhibitor complex.
Caption: Workflow for Protein-Ligand Crystallography.
Conclusion
Aryl sulfonyl fluorides are powerful and versatile electrophilic warheads that enable the covalent targeting of non-cysteine residues, significantly broadening the horizons of drug discovery. While obtaining crystallographic data for any novel protein-ligand complex is a rigorous process, the resulting high-resolution structural information is indispensable. It provides definitive proof of the binding mode, illuminates the key interactions driving affinity and selectivity, and serves as an essential blueprint for the rational, iterative design of next-generation therapeutic agents. The methodologies and comparative data presented here offer a foundational guide for researchers aiming to leverage this potent chemistry in their drug development programs.
References
Taylor & Francis. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. [Link]
ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
Muller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 79–92. [Link]
ResearchGate. (2024, October 9). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. [Link]
Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. [Link]
Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. [Link]
Folia Pharmacologica Japonica. (2022). Covalent drug discovery exploiting the new warheads. [Link]
Renaud, J. P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link]
Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. [Link]
RSC Publishing. (2025, August 1). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. [Link]
MDPI. (2023, April 28). Recent Advances in Covalent Drug Discovery. [Link]
MtoZ Biolabs. (n.d.). Application of X-ray Crystallography in Protein Structure Determination. [Link]
wwPDB. (2020, March 4). PDB 6P0I: Crystal structure of GDP-bound human RalA in a covalent complex with aryl sulfonyl fluoride compounds. [Link]
RCSB PDB. (2018, June 27). PDB 6BRF: Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 4b. [Link]
SARomics Biostructures. (n.d.). Protein Crystallization & Protein X-ray Crystallography CRO Services. [Link]
Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]
ACS Publications. (n.d.). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. [Link]
NIH. (n.d.). Recent advances in the development of covalent inhibitors. [Link]